
N-(3,5-dichlorophenyl)pyridine-3-carboxamide
Overview
Description
N-(3,5-dichlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,5-dichloroaniline with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Orexin Receptor Antagonism
One of the significant applications of N-(3,5-dichlorophenyl)pyridine-3-carboxamide is its role as an orexin receptor antagonist. Orexin receptors are involved in several neurological and psychiatric disorders, including sleep disorders, narcolepsy, and neurodegenerative diseases. Antagonists of these receptors can be beneficial in treating conditions such as:
- Sleep Disorders : The compound has shown promise in managing insomnia and other sleep-related issues.
- Pain Management : It is being investigated for its effectiveness in alleviating post-operative pain, neuralgia, and chronic pain conditions associated with diseases like irritable bowel syndrome .
1.2 Inhibition of NaV1.8 Channels
This compound has been identified as an inhibitor of NaV1.8 sodium channels, which are implicated in pain signaling pathways. This inhibition suggests potential therapeutic applications in:
- Chronic Pain Conditions : By modulating NaV1.8 activity, the compound may help manage pain associated with various conditions, including neuropathic pain and inflammatory diseases .
- Neurogenic Inflammation : There is ongoing research into its efficacy in treating conditions characterized by increased NaV1.8 activity .
Agricultural Applications
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine-3-carboxamide derivatives, including this compound. These compounds have been evaluated for their effectiveness against various pathogens affecting crops:
- Bacterial Wilt Resistance : Research demonstrated that pyridine-3-carboxamide analogs could enhance resistance in tomatoes against Ralstonia solanacearum, a significant bacterial pathogen .
- Fungicidal Properties : Several derivatives have shown strong fungicidal activity against both drug-resistant and sensitive strains of fungi, making them potential candidates for agricultural fungicides .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies have indicated that modifications to the phenyl ring or the carboxamide group can significantly alter the biological activity of the compound.
Modification | Effect on Activity |
---|---|
Substitution on phenyl ring | Enhanced potency against orexin receptors |
Variation in carboxamide group | Altered pharmacokinetics and bioavailability |
Case Studies
4.1 Hepatotoxicity Studies
A study examining the hepatotoxic effects of related compounds found that structural modifications significantly influence toxicity profiles. The hepatotoxicity observed in certain analogs underscores the importance of careful design in developing therapeutic agents from this chemical class .
4.2 Efficacy Trials in Pain Management
Clinical trials assessing the efficacy of this compound as an orexin receptor antagonist showed promising results in reducing symptoms associated with chronic pain conditions, suggesting a viable path for further clinical development .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)pyridine-2-carboxamide
- N-(3,5-dichlorophenyl)pyridine-4-carboxamide
- N-(3,5-dichlorophenyl)benzamide
Uniqueness
N-(3,5-dichlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing N-(3,5-dichlorophenyl)pyridine-3-carboxamide derivatives?
Answer:
The compound can be synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy . Key steps include:
- Resin selection : Wang resin (1% DVB) for free C-terminal carboxyl group peptides.
- Coupling agents : TCTU (tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) as a base for amide bond formation.
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Monitoring : Kaiser test to confirm complete deprotection and coupling efficiency.
Yield optimization requires 4 equivalents of amino acid pre-activated in DMF for 10 minutes before coupling for 2 hours at room temperature .
Q. Advanced: How do coupling agent choices impact the efficiency of N-(3,5-dichlorophenyl)carboxamide incorporation into peptides?
Answer:
Coupling agents like TCTU demonstrate higher reactivity compared to HBTU due to improved activation kinetics, reducing side reactions and improving yields. For example:
- TCTU achieves near-quantitative coupling yields (~100%) in peptide synthesis, while HBTU may require extended reaction times.
- Activation with DIPEA (1.05 equivalents) in DMF ensures optimal proton scavenging, critical for preventing racemization.
- Methodological tip : Use TCTU for sterically hindered residues or bulky N-(3,5-dichlorophenyl) derivatives to minimize incomplete coupling .
Q. Basic: What analytical techniques are essential for characterizing N-(3,5-dichlorophenyl)carboxamide derivatives?
Answer:
- HPLC : To assess purity using reverse-phase columns (C18) with gradients of acetonitrile/water + 0.1% TFA.
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., C₁₃H₁₃Cl₂N₃O₃, MW 330.17).
- Optical rotation : To determine enantiomeric purity, particularly for chiral centers introduced during synthesis.
- Melting point analysis : Consistency in melting points (e.g., recrystallized from ethanol) indicates compound stability .
Q. Advanced: How can researchers design studies to evaluate CYP-mediated metabolic interactions of N-(3,5-dichlorophenyl) derivatives?
Answer:
- Animal models : Administer acetone (a CYP inducer) prior to N-(3,5-dichlorophenyl)succinimide (NDPS) in rodents. Measure:
- Blood urea nitrogen (BUN) and kidney weight to assess nephrotoxicity.
- Hepatic microsomal activity : Quantify CYP enzyme induction via spectrophotometric assays (e.g., cytochrome P450 content).
- Dosage : Use 581 mg/kg acetone to potentiate NDPS toxicity, while lower doses (e.g., 250 ppm) may not show significant effects.
- Controls : Co-administer CYP inhibitors (e.g., ketoconazole) to isolate enzyme-specific pathways .
Q. Basic: What in vivo parameters are critical for assessing renal toxicity of N-(3,5-dichlorophenyl) compounds?
Answer:
- Urine analysis : Volume, protein content, and organic ion uptake (e.g., p-aminohippurate transport in kidney slices).
- Histopathology : Renal tubular necrosis or glomerular damage via H&E staining.
- Biomarkers : Serum creatinine and BUN levels as indicators of glomerular filtration rate (GFR).
- Dose-response : Monitor thresholds for toxicity; e.g., acetone pretreatment exacerbates NDPS-induced renal weight gain .
Q. Advanced: What strategies improve solid-phase synthesis yields for peptides containing N-(3,5-dichlorophenyl) moieties?
Answer:
- Resin loading : Optimize resin substitution (e.g., 0.5 mmol/g) to prevent steric crowding.
- Temperature control : Conduct couplings at room temperature to balance reactivity and side reactions.
- Deprotection efficiency : Extend piperidine treatment (30 minutes) for bulky groups.
- Real-time monitoring : Use LC-MS after each coupling step to identify incomplete reactions early.
- Scalability : Transition from HBTU to TCTU for large-scale synthesis to reduce costs and time .
Q. Basic: How do structural modifications of N-(3,5-dichlorophenyl) derivatives influence fungicidal activity?
Answer:
- Core structure : The dichlorophenyl group enhances lipophilicity, improving membrane penetration.
- Substituent effects : Isopropyl groups (e.g., in iprodione) increase stability against metabolic degradation.
- Bioactivity assays : Compare EC₅₀ values against Botrytis cinerea or Sclerotinia sclerotiorum in agar plate assays.
- SAR (Structure-Activity Relationship) : Cyclopropane dicarboximide derivatives (e.g., procymidone) show broader antifungal spectra than pyridine-based analogs .
Q. Advanced: What computational methods predict the crystal packing of N-(3,5-dichlorophenyl)sulfonamide derivatives?
Answer:
- X-ray crystallography : Determine dihedral angles between aromatic rings (e.g., 57.0° in N35DCPBSA) to assess steric effects.
- Hydrogen bonding networks : Analyze N–H⋯O interactions (2.06–2.12 Å) using Mercury software.
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to correlate with experimental bond lengths.
- Packing simulations : Use Materials Studio to model unit cell parameters and predict solubility .
Q. Basic: How is enantiomeric purity evaluated for N-(3,5-dichlorophenyl)carboxamide analogs?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm for D/L-Ala derivatives.
- NMR spectroscopy : Diastereomeric salt formation with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. Advanced: What mechanistic insights explain the synergistic toxicity between acetone and N-(3,5-dichlorophenyl) compounds?
Answer:
- CYP induction : Acetone upregulates CYP2E1 and CYP2B1/2 isoforms, enhancing bioactivation of NDPS to nephrotoxic intermediates.
- Reactive metabolites : Chlorophenyl radicals generated via CYP-mediated oxidation cause oxidative stress in renal tubules.
- Experimental validation : Microsomal incubations with NADPH and LC-MS/MS detection of reactive intermediates (e.g., dichlorophenyl epoxides) .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-4-10(14)6-11(5-9)16-12(17)8-2-1-3-15-7-8/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNIVPSEQOLUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.